![molecular formula C24H33N3O2 B5525929 2-butyl-8-[(2-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525929.png)
2-butyl-8-[(2-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one
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Overview
Description
The compound of interest belongs to the class of compounds known as diazaspiro[5.5]undecanes, which are known for their complex molecular architecture and potential relevance in pharmacology and synthetic chemistry. These compounds are characterized by their spirocyclic structure containing nitrogen atoms and a diverse range of substituents influencing their chemical behavior and physical properties.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives typically involves multiple steps, including Michael addition reactions, asymmetric synthesis techniques, and stereoselective synthesis procedures. For example, Ibuka et al. (1981) describe the stereoselective synthesis of a related spiro compound using cyclohexenyl methyl ketone as a starting material, which could be adapted for synthesizing the target compound (Ibuka et al., 1981). Similarly, Yang et al. (2008) discuss a divergent synthesis approach for diazaspiro[5.5]undecanes, emphasizing the role of Michael addition and chiral auxiliary reagents (Yang et al., 2008).
Scientific Research Applications
Antihypertensive Applications
2-butyl-8-[(2-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one and its derivatives have been extensively studied for their potential as antihypertensive agents. Research has shown that certain 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones demonstrate significant antihypertensive activity, particularly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Synthesis and Structural Studies
Efficient synthesis techniques and structural analyses of diazaspiro compounds have been developed. Aggarwal et al. (2014) reported the catalyst-free synthesis of nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecan-3-ones, which were confirmed by X-ray analysis and showed that molecular interactions play a significant role in crystal packing (Aggarwal, Vij, & Khurana, 2014).
Microwave-Assisted Solid-Phase Synthesis
The microwave-assisted solid-phase synthesis of diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes, is another area of interest. This method relies on the annulation of primary amines with resin-bound bismesylates and has been effective in synthesizing various heterocycles (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-butyl-8-[2-(2-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c1-3-4-13-26-16-24(12-10-22(26)28)11-7-14-27(17-24)23(29)15-20-18(2)25-21-9-6-5-8-19(20)21/h5-6,8-9,25H,3-4,7,10-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIBSCJYKZOAGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2(CCCN(C2)C(=O)CC3=C(NC4=CC=CC=C43)C)CCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-8-[(2-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one |
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